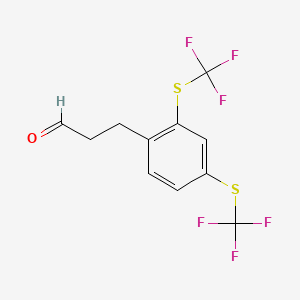
(2,4-Bis(trifluoromethylthio)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Bis(trifluoromethylthio)phenyl)propanal: is an organic compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a propanal group
準備方法
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of (2,4-Bis(trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using specialized equipment to ensure consistent quality and high yield. The process often includes purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: (2,4-Bis(trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, (2,4-Bis(trifluoromethylthio)phenyl)propanal is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for pharmaceuticals and biologically active compounds. Its ability to undergo various chemical reactions makes it a valuable tool for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of (2,4-Bis(trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can also undergo reactions that modify the compound’s properties and effects .
類似化合物との比較
(2,4-Dichlorophenyl)propanal: Similar in structure but with chlorine atoms instead of trifluoromethylthio groups.
(2,4-Difluorophenyl)propanal: Contains fluorine atoms instead of trifluoromethylthio groups.
(2,4-Dimethylphenyl)propanal: Features methyl groups instead of trifluoromethylthio groups.
Uniqueness: (2,4-Bis(trifluoromethylthio)phenyl)propanal is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications .
特性
分子式 |
C11H8F6OS2 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
3-[2,4-bis(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6OS2/c12-10(13,14)19-8-4-3-7(2-1-5-18)9(6-8)20-11(15,16)17/h3-6H,1-2H2 |
InChIキー |
SYSLRAXJVVEBJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















